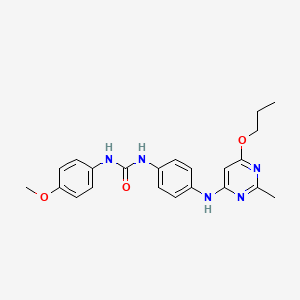

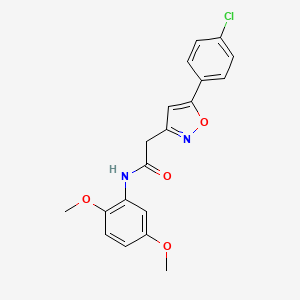

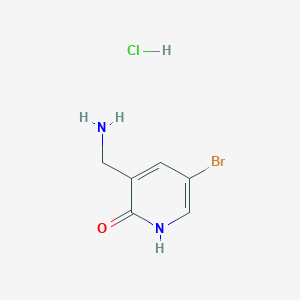

![molecular formula C21H17FN6O3S2 B2995378 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-30-3](/img/structure/B2995378.png)

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN6O3S2 and its molecular weight is 484.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) described the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. The compounds, including derivatives similar to the specified chemical, were synthesized through condensation and Knoevenagel condensation methods. These derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, with the presence of a fluorine atom enhancing the antimicrobial properties of the final compounds Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Journal of Fluorine Chemistry, 145, 102-111.

Anticancer Potential

Theoclitou et al. (2011) discovered a series of novel kinesin spindle protein (KSP) inhibitors, identifying one compound with exceptional biochemical potency and suitable pharmaceutical properties for clinical development against cancer. This compound induced mitotic arrest and cellular death, showcasing a significant potential as an anticancer agent Theoclitou, M., et al. (2011). Journal of Medicinal Chemistry, 54(19), 6734-50.

Metabotropic Glutamate Receptor 1 Antagonist

Satoh et al. (2009) identified a potent mGluR1 antagonist with excellent subtype selectivity and a favorable pharmacokinetic profile. This compound exhibited potent antipsychotic-like effects in several animal models, suggesting its utility in elucidating mGluR1 functions in humans Satoh, A., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(18), 5464-8.

Positron Emission Tomography Imaging

Fujinaga et al. (2012) synthesized novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. These ligands demonstrated high in vitro binding affinity for mGluR1 and allowed for the visualization of mGluR1 distribution in vivo, indicating their usefulness for brain mGluR1 imaging Fujinaga, M., et al. (2012). Journal of Medicinal Chemistry, 55(5), 2342-52.

Mechanism of Action

Target of Action

Similar compounds have been found to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound’s mode of action is likely related to the inhibition of COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are lipid compounds that play a key role in inflammation . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are well-absorbed in the body .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can effectively reduce inflammation and alleviate associated symptoms .

Properties

IUPAC Name |

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3S2/c1-10-6-7-13-14(8-10)33-21(24-13)25-15(29)9-32-20-27-17(23)16(19(31)28-20)26-18(30)11-4-2-3-5-12(11)22/h2-8H,9H2,1H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAHILYGFTTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

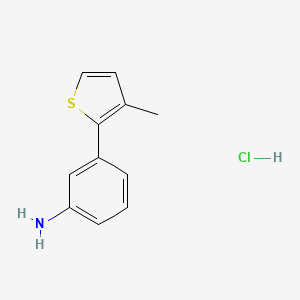

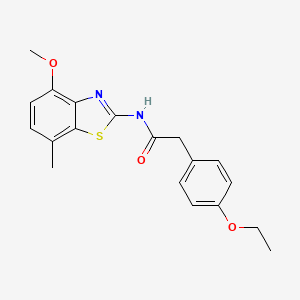

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)

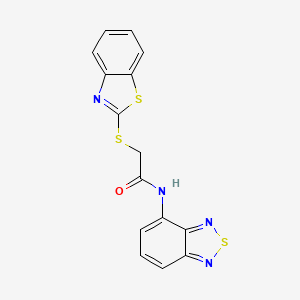

![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2995302.png)

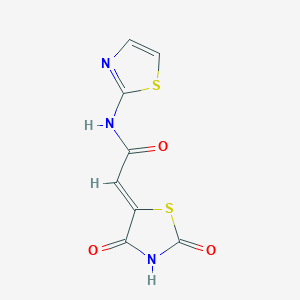

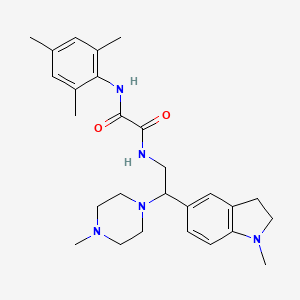

![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)

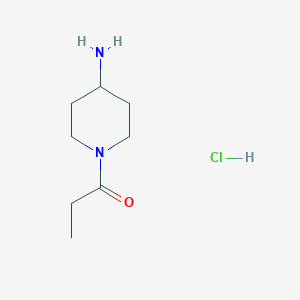

![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)